

An In-depth Technical Guide to the Physical and Chemical Properties of Iodosobenzene

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Compound of Interest

Compound Name: Iodosobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodosobenzene (C_6H_5IO) is a hypervalent iodine compound that serves as a versatile and powerful oxidizing agent in organic synthesis. Its ability to act as an oxygen transfer reagent has made it an invaluable tool in a variety of chemical transformations, including the oxidation of alcohols and the epoxidation of alkenes. This technical guide provides a comprehensive overview of the physical and chemical properties of **iodosobenzene**, detailed experimental protocols for its synthesis and purification, and an examination of its key reaction mechanisms. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physical and Chemical Properties

Iodosobenzene is a colorless to yellow, amorphous solid. It is sparingly soluble in many common organic solvents and poorly soluble in water. A key characteristic of **iodosobenzene** is its thermal instability; it is known to explode upon heating to its melting point. In the solid state, **iodosobenzene** exists as a polymer, which contributes to its low solubility.

Quantitative Physical Properties of Iodosobenzene

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ IO	[1]
Molar Mass	220.01 g/mol	[1]
Appearance	Colorless to yellow amorphous solid	[1]
Melting Point	210 °C (with explosion)	[1]
Boiling Point	Decomposes upon melting	
Density	1.229 g/cm ³	[1]
Solubility	Poor in water and most organic solvents	[1]

Quantitative Physical Properties of Iodosobenzene Diacetate

Iodosobenzene diacetate (C₆H₅I(OAc)₂) is a common precursor to **iodosobenzene** and is a more stable, crystalline solid.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₁ IO ₄	[2]
Molar Mass	322.10 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	161-163 °C	[3]
Solubility	Soluble in polar organic solvents like acetonitrile, dichloromethane, and ethanol	[3]

Spectral Data

Iodosobenzene Diacetate

^1H NMR (400 MHz, CDCl_3): δ 8.11 (d, J = 8.4 Hz, 2H), 7.64 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 2.06 (s, 6H).

^{13}C NMR (in DMSO-d_6): Specific peak data can be found in various spectral databases.[3]

FT-IR (KBr disc): Characteristic peaks for the acetate carbonyl groups are observed around 1650-1700 cm^{-1} . [3]

Mass Spectrometry (Electron Ionization): The mass spectrum shows fragmentation patterns corresponding to the loss of acetate groups and the iodobenzene moiety. [3]

Iodobenzene

Due to its polymeric nature and instability, obtaining high-resolution spectral data for **iodobenzene** can be challenging.

FT-IR: Vibrational spectroscopy indicates a polymeric structure with $-\text{I}-\text{O}-\text{I}-\text{O}-$ chains. [1] The C-I stretching and out-of-plane bending vibrations are expected at low frequencies, typically below 300 cm^{-1} . [4] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm^{-1} region. [5]

Mass Spectrometry: The fragmentation of the iodobenzene ion has been studied, with the primary fragmentation being the loss of iodine to form a phenyl cation (C_6H_5^+). [6]

Experimental Protocols

Synthesis of Iodobenzene Diacetate

This protocol describes the synthesis of **iodobenzene** diacetate from iodobenzene.

Materials:

- Iodobenzene
- Peracetic acid (40% in acetic acid)
- Water

- Büchner funnel and filter paper
- Beaker
- Magnetic stirrer

Procedure:

- In a 200-mL beaker equipped with a magnetic stirrer, place 20.4 g (0.10 mole) of iodobenzene.
- Immerse the beaker in a water bath maintained at 30°C.
- Add 36 g (31 mL, 0.24 mole) of 40% peracetic acid dropwise to the stirred iodobenzene over 30-40 minutes.
- Continue stirring for another 20 minutes at 30°C. A homogeneous yellow solution will form, and crystallization may begin.
- Cool the mixture in an ice bath for 30 minutes to complete crystallization.
- Collect the crystalline diacetate on a Büchner funnel and wash with three 20-mL portions of cold water.
- Dry the product on the funnel with suction for 30 minutes, followed by overnight drying in a vacuum desiccator containing calcium chloride.

Synthesis of Iodosobenzene

This protocol details the preparation of **iodosobenzene** from **iodosobenzene** diacetate.

Materials:

- **Iodosobenzene** diacetate
- Sodium hydroxide (3N solution)
- Water

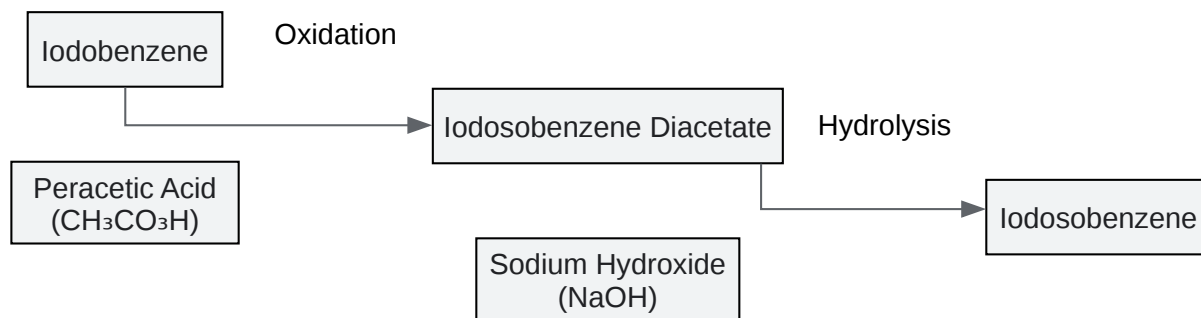
- Chloroform
- Büchner funnel and filter paper
- Beaker
- Stirring rod or spatula

Procedure:

- Place 32.2 g (0.10 mole) of finely ground **iodosobenzene** diacetate in a 250-mL beaker.
- Add 150 mL of 3N sodium hydroxide over a 5-minute period with vigorous stirring.
- Triturate the lumps of solid that form with a stirring rod or spatula for 15 minutes.
- Let the reaction mixture stand for an additional 45 minutes to complete the reaction.
- Add 100 mL of water, stir vigorously, and collect the crude **iodosobenzene** on a Büchner funnel.
- Return the wet solid to the beaker and triturate with 200 mL of water.
- Collect the solid again on the Büchner funnel, wash with 200 mL of water, and dry by maintaining suction.
- For final purification, triturate the dried solid in 75 mL of chloroform in a beaker.
- Separate the **iodosobenzene** by filtration and air-dry.

Mandatory Visualizations

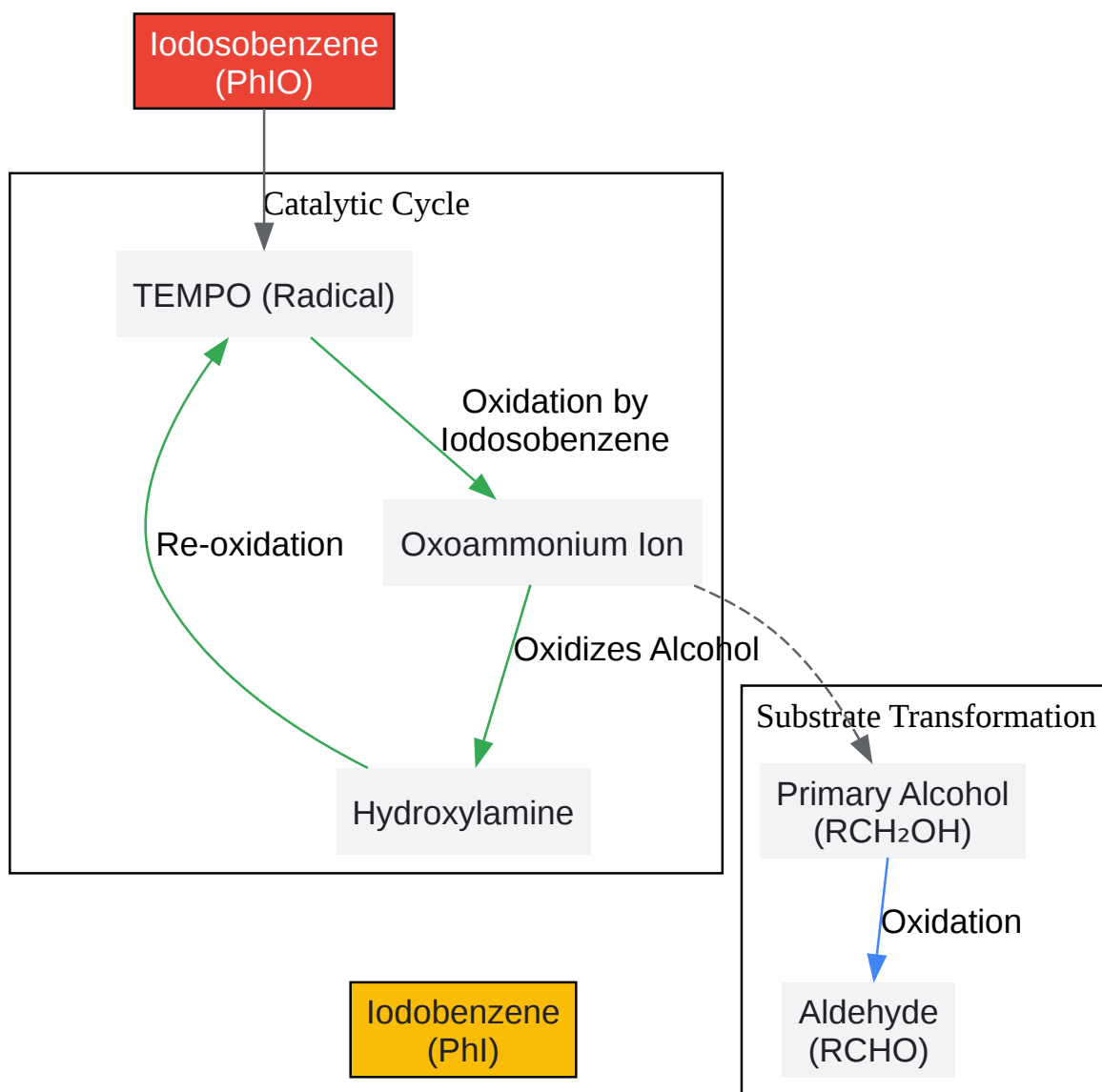
Synthesis of Iodosobenzene



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Caption: Workflow for the synthesis of **iodosobenzene** from iodobenzene.

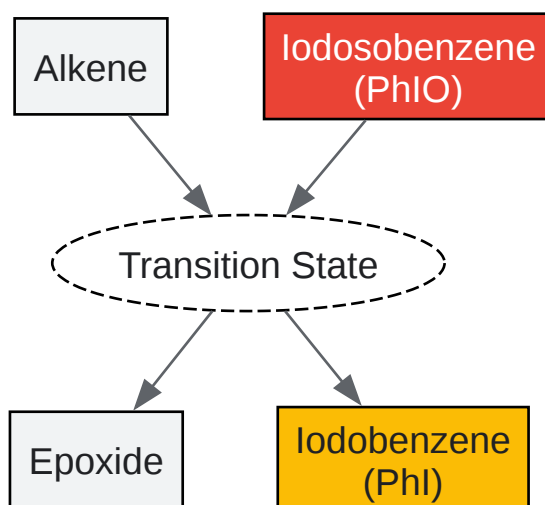
TEMPO-Catalyzed Oxidation of a Primary Alcohol



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Caption: Mechanism of TEMPO-catalyzed alcohol oxidation by **iodosobenzene**.

Epoxidation of an Alkene



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Caption: Concerted mechanism for the epoxidation of an alkene by **iodosobenzene**.

Conclusion

Iodosobenzene remains a reagent of significant interest and utility in modern organic synthesis. Its unique properties as an oxygen transfer agent, coupled with well-established synthetic protocols, make it a valuable tool for the construction of complex molecules. This guide has provided a detailed overview of the physical and chemical characteristics of **iodosobenzene**, practical experimental procedures, and a visual representation of its key reaction mechanisms. It is hoped that this comprehensive resource will aid researchers and professionals in the effective and safe application of this important hypervalent iodine compound.

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